Cyclopropylmethyl-(4-trifluoromethyl-phenyl)-amine hydrochloride
Description
Cyclopropylmethyl-(4-trifluoromethyl-phenyl)-amine hydrochloride (CAS 887590-10-5) is a hydrochloride salt of a substituted aromatic amine. Its molecular formula is C₁₁H₁₂F₃N·HCl, with a molar mass of 215.21 g/mol (base) + 36.46 g/mol (HCl) ≈ 251.67 g/mol. The compound features a cyclopropylmethyl group attached to the amine nitrogen, while the aromatic ring bears a trifluoromethyl (-CF₃) substituent at the para position . This structure combines the metabolic stability conferred by the cyclopropyl group with the electron-withdrawing and hydrophobic properties of the -CF₃ group, making it relevant in medicinal chemistry and materials science. It is stored at room temperature, indicating moderate stability under ambient conditions .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-4-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-5-10(6-4-9)15-7-8-1-2-8;/h3-6,8,15H,1-2,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLYAEDBBDXVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 4-(trifluoromethyl)aniline is deprotonated using potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C. Cyclopropylmethyl bromide is introduced dropwise, facilitating an SN2 displacement to yield the secondary amine. Subsequent treatment with hydrochloric acid generates the hydrochloride salt.
Key Optimization Factors:
Yield and Limitations
Reported yields for analogous alkylations range from 60–75%, with side products arising from over-alkylation or bromide hydrolysis. Purification via recrystallization or column chromatography is often necessary.
Reductive Amination of Cyclopropylmethylamine and 4-Trifluoromethylbenzaldehyde
Reductive amination offers a selective pathway by condensing cyclopropylmethylamine with 4-trifluoromethylbenzaldehyde, followed by reduction of the intermediate imine.
Synthetic Procedure
A mixture of 4-trifluoromethylbenzaldehyde (1.0 equiv) and cyclopropylmethylamine (1.2 equiv) in methanol is stirred with acetic acid (0.1 equiv) to protonate the amine. Sodium cyanoborohydride (1.5 equiv) is added portionwise at 0°C, and the reaction proceeds at room temperature for 12 hours. The crude product is acidified with HCl to precipitate the hydrochloride salt.
Advantages:
-
Avoids harsh alkylation conditions.
-
High functional group tolerance.
Challenges:
-
Requires stoichiometric reducing agents.
-
Imine formation may be reversible, necessitating excess aldehyde.
Copper-Catalyzed Ullmann Coupling
Transition-metal-mediated coupling enables direct N-arylation of cyclopropylmethylamine with 4-bromo-(trifluoromethyl)benzene. This method is advantageous for substrates resistant to nucleophilic substitution.
Catalytic System and Conditions
A mixture of 4-bromo-(trifluoromethyl)benzene (1.0 equiv), cyclopropylmethylamine (1.5 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs2CO3 (2.0 equiv) in DMSO is heated to 110°C for 24 hours. The reaction proceeds via a single-electron transfer mechanism, forming the C–N bond through a copper-amide intermediate.
Performance Metrics:
-
Side Reactions: Homocoupling of aryl halides may occur, requiring careful stoichiometry.
Gabriel Synthesis with Cyclopropylmethyl Electrophiles
The Gabriel method involves synthesizing the amine from a phthalimide precursor, though this route is less common due to additional steps.
Stepwise Protocol
-
Phthalimide Protection: 4-(Trifluoromethyl)aniline reacts with phthalic anhydride to form N-(4-trifluoromethylphenyl)phthalimide.
-
Alkylation: The phthalimide is alkylated with cyclopropylmethyl bromide using NaH in THF.
-
Deprotection: Hydrazine cleaves the phthalimide group, releasing the free amine, which is converted to the hydrochloride salt.
Drawbacks:
-
Low overall yield (40–50%) due to multi-step sequence.
-
Limited scalability compared to direct methods.
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct Alkylation | DMF, NaH, 80°C, 24h | 60–75 | Simple setup | Over-alkylation risks |
| Reductive Amination | MeOH, NaBH3CN, rt, 12h | 70–85 | Selective, mild conditions | Requires aldehyde precursor |
| Ullmann Coupling | CuI, DMSO, 110°C, 24h | 50–65 | Tolerates electron-deficient arenes | Catalyst cost, side reactions |
| Gabriel Synthesis | THF, hydrazine, reflux | 40–50 | Avoids strong bases | Multi-step, low yield |
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethyl-(4-trifluoromethyl-phenyl)-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Cyclopropylmethyl-(4-trifluoromethyl-phenyl)-amine hydrochloride has been explored for its potential as a therapeutic agent:
- BACE1 Inhibitors : It has been investigated as part of a class of β-secretase (BACE1) inhibitors for Alzheimer's disease treatment. The cyclopropyl group is well-tolerated in these analogues, contributing to their potency while maintaining selectivity against off-target effects .
- NAPE-PLD Inhibition : The compound has shown promise in inhibiting N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. Modifications of similar compounds have resulted in enhanced potency and drug-like properties .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block:
- Synthesis of Complex Molecules : It can be utilized to create more complex molecules through various chemical reactions, including oxidation and nucleophilic substitution. Its trifluoromethyl group enhances reactivity and selectivity in synthetic pathways.
Biological Research
The compound is also investigated for its biochemical properties:
- Biochemical Probes : Its structural features make it suitable for use as a biochemical probe to study enzyme interactions and metabolic pathways, potentially leading to insights into cellular processes and disease mechanisms.
Case Study 1: BACE1 Inhibition
In a study exploring BACE1 inhibitors, analogues containing cyclopropyl groups demonstrated improved potency compared to traditional structures. The incorporation of trifluoromethyl groups was found to enhance binding interactions within the active site of the enzyme .
Case Study 2: NAPE-PLD Inhibition
Research on NAPE-PLD inhibitors highlighted the efficacy of cyclopropyl derivatives in modulating lipid biosynthesis pathways. One notable compound exhibited nanomolar potency, showcasing the potential for developing therapeutics targeting lipid-mediated signaling pathways .
Mechanism of Action
The mechanism of action of Cyclopropylmethyl-(4-trifluoromethyl-phenyl)-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclopropylmethyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are structurally or functionally analogous to Cyclopropylmethyl-(4-trifluoromethyl-phenyl)-amine hydrochloride, differing in substituents, backbone, or biological applications:
2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride
- CAS : 52997-74-7
- Formula : C₉H₁₁ClF₃N
- Molar Mass : 241.64 g/mol
- Key Differences :
- Replaces the cyclopropylmethyl group with a linear ethylamine chain.
- Lacks the steric and electronic effects of the cyclopropyl ring.
- Applications : Used in neurotransmitter analog synthesis due to its phenethylamine backbone .
- Storage : Requires refrigeration (2–8°C), suggesting lower thermal stability compared to the cyclopropylmethyl analog .
[2-(4-Fluorophenyl)cyclopropyl]amine hydrochloride
- CAS : 879324-66-0
- Formula : C₉H₁₁ClFN
- Molar Mass : 187.64 g/mol
- Key Differences :
- Substitutes -CF₃ with a single fluorine atom on the aromatic ring.
- Retains the cyclopropyl group but lacks the methyl extension on the amine.
- Applications : Intermediate in synthesizing Ticagrelor (antiplatelet drug) and related pharmaceuticals .
- Bioactivity : The fluorine atom enhances binding to hydrophobic pockets in enzyme active sites, while the cyclopropyl group improves metabolic resistance .
1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride
- CAS : 1803588-71-7
- Formula : C₁₀H₁₅ClFN
- Molar Mass : 203.69 g/mol
- Key Differences: Features a branched isopropylamine chain instead of cyclopropylmethyl. Lacks the trifluoromethyl group, reducing hydrophobicity and electronic effects. Applications: Potential use in CNS-targeting drugs due to structural resemblance to amphetamine derivatives .
Structural and Functional Analysis
Table 1: Comparative Properties
| Compound | Molar Mass (g/mol) | Aromatic Substituent | Amine Group | Storage Conditions | Key Applications |
|---|---|---|---|---|---|
| Cyclopropylmethyl-(4-CF₃-phenyl)-amine·HCl | 251.67 | -CF₃ | Cyclopropylmethyl | Room temperature | Medicinal chemistry |
| 2-(4-CF₃-phenyl)-ethylamine·HCl | 241.64 | -CF₃ | Ethylamine | 2–8°C | Neurotransmitter analogs |
| [2-(4-F-phenyl)cyclopropyl]amine·HCl | 187.64 | -F | Cyclopropyl | Not specified | Antiplatelet drug intermediates |
| 1-(4-F-phenyl)-2-methylpropan-1-amine·HCl | 203.69 | -F | Isopropylamine | Not specified | CNS drug candidates |
Key Observations :
Trifluoromethyl (-CF₃) vs. Fluorinated analogs (e.g., CAS 879324-66-0) are lighter and may exhibit better solubility in polar solvents .
Amine Group Variations :
- Cyclopropylmethyl groups (as in the main compound) provide steric hindrance and metabolic stability, advantageous in drug design .
- Ethylamine or isopropylamine chains (e.g., CAS 52997-74-7 and 1803588-71-7) offer flexibility but may reduce target specificity .
Thermal Stability :
- The main compound’s room-temperature storage suggests robustness, whereas ethylamine analogs require refrigeration, likely due to hygroscopicity or decomposition risks .
Biological Activity
Cyclopropylmethyl-(4-trifluoromethyl-phenyl)-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound features a cyclopropylmethyl group attached to a phenyl ring that carries a trifluoromethyl substituent. The trifluoromethyl group is known for enhancing metabolic stability and lipid solubility, which may improve membrane permeability and biological interactions.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its role as an inhibitor of key enzymes involved in disease processes such as Alzheimer's disease and cancer.
Enzyme Inhibition
- BACE1 Inhibition : Research indicates that compounds with similar structures exhibit inhibitory effects on β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. The cyclopropyl group is well tolerated in these analogues, showing promising potency but also some metabolic liabilities .
- NAPE-PLD Inhibition : Another study highlighted the compound's potential as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial for the biosynthesis of bioactive lipids. The SAR studies revealed that modifications to the cyclopropylmethyl moiety could enhance inhibitory potency significantly .
- Cytotoxicity : The compound has also been evaluated for cytotoxic effects against cancer cell lines. Trifluoromethyl-substituted compounds often demonstrate increased interactions with protein targets due to enhanced hydrogen bonding capabilities, contributing to their cytotoxic profiles .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals critical insights into how structural modifications impact biological activity.
| Substituent | Effect on Activity |
|---|---|
| Cyclopropyl Group | Enhances binding affinity; well tolerated in analogues |
| Trifluoromethyl Group | Increases metabolic stability; enhances enzyme inhibition |
| Amine Modifications | Altered potency; specific configurations yield better results |
The combination of these groups has been shown to yield compounds with significantly improved IC50 values against target enzymes, indicating a strong relationship between chemical structure and biological efficacy.
Case Studies
- Alzheimer's Disease Models : In vivo studies have shown that compounds similar to this compound effectively reduce amyloid-beta levels in animal models, suggesting potential therapeutic applications for Alzheimer's disease .
- Cancer Cell Lines : The compound's cytotoxicity was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney) cells. Results indicated moderate to high cytotoxic effects, correlating with the presence of the trifluoromethyl group which enhances interaction with cellular targets .
Q & A
Basic: What synthetic methodologies are recommended for Cyclopropylmethyl-(4-trifluoromethyl-phenyl)-amine hydrochloride, and how do reaction parameters influence yield?
Answer:
The compound can be synthesized via Hofmann rearrangement using acetamide derivatives or through nucleophilic substitution reactions. Key steps include:
- Cyclopropane introduction : Reacting 4-trifluoromethylphenylamine with cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Hydrochloride formation : Treating the free amine with HCl gas in anhydrous ether, followed by recrystallization in ethanol .
Critical parameters : - Temperature control (<100°C) to avoid decomposition of the trifluoromethyl group.
- Solvent choice (e.g., DMF enhances nucleophilicity but may require rigorous drying).
- Reaction time optimization (typically 12–24 hours for complete substitution).
Yield optimization : Yields range from 45–70%, with impurities addressed via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic: Which spectroscopic techniques are most effective for characterizing purity and structural integrity?
Answer:
- ¹H/¹³C NMR : Key signals include:
- Cyclopropyl protons: δ 0.5–1.2 ppm (multiplet).
- Trifluoromethyl group: δ -62 ppm (¹⁹F NMR, singlet) .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; retention time ~8.5 min .
- Mass spectrometry (ESI-MS) : Expected [M+H]⁺ at m/z 260.1 (calculated for C₁₁H₁₂F₃N⁺) .
Purity thresholds : ≥95% by HPLC is standard for pharmacological studies .
Basic: What storage conditions are recommended to maintain stability?
Answer:
- Short-term : Store at 2–8°C in airtight, light-protected containers (evidenced for similar hydrochlorides) .
- Long-term : -20°C under nitrogen atmosphere to prevent hygroscopic degradation (observed in fluoroaromatic amines) .
Contradictions : Discrepancies in storage recommendations (e.g., 2–8°C vs. -20°C) may arise from batch-specific stability studies. Conduct accelerated stability testing (40°C/75% RH for 4 weeks) to validate conditions .
Advanced: How can computational tools predict the compound’s reactivity or pharmacological activity?
Answer:
- Density Functional Theory (DFT) : Calculate electrophilic/nucleophilic sites using HOMO-LUMO gaps. The trifluoromethyl group enhances electron-withdrawing effects, directing reactivity at the amine .
- Molecular docking : Simulate binding to targets like TAAR1 (Trace Amine-Associated Receptor 1), which interacts with structurally similar agonists (e.g., almorexant) .
- ADMET prediction : Tools like SwissADME estimate logP (~2.1) and blood-brain barrier penetration (high likelihood due to lipophilic cyclopropane) .
Advanced: How can contradictory data in synthesis or characterization be resolved?
Answer:
Case study : Conflicting NMR signals for byproducts (e.g., trimetaphosphate ions in ):
- Use heteronuclear coupling analysis (e.g., ³¹P-¹H correlation NMR) to identify phosphorous-containing impurities .
- Isolation via preparative HPLC : Compare fractions against reference standards .
Methodological rigor : - Validate synthetic steps with in-line IR monitoring (e.g., amine formation at 3300 cm⁻¹).
- Cross-reference multiple characterization datasets (e.g., X-ray crystallography for ambiguous stereochemistry) .
Advanced: What biological targets or pharmacological applications are suggested by its structure?
Answer:
- TAAR1 agonism : The cyclopropylmethyl group mimics branched alkyl chains in known TAAR1 ligands (e.g., RO5263397), suggesting potential for neuropsychiatric disorder research .
- Antimicrobial activity : The trifluoromethylphenyl moiety is associated with inhibition of bacterial efflux pumps (test via MIC assays against S. aureus) .
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to electron-deficient aromatic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
